[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol
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Overview
Description
[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C12H16FNO. It features a piperidine ring, a phenyl group, and a fluorine atom, making it a significant molecule in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The compound “[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol” contains a piperidine ring, which is a common feature in many biologically active compounds . Piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Without specific studies on “this compound”, it’s difficult to determine its exact mode of action. Compounds with a piperidine moiety generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
[3-Fluoro-4-(piperidin-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-Fluoro-4-(piperidin-1-yl)phenyl]amine: Similar structure but with an amine group instead of methanol.
[3-Fluoro-4-(piperidin-1-yl)phenyl]ketone: Similar structure but with a ketone group instead of methanol.
Uniqueness: The uniqueness of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol lies in its specific combination of a fluorine atom, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-fluoro-4-piperidin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWZGIZXEBPUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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